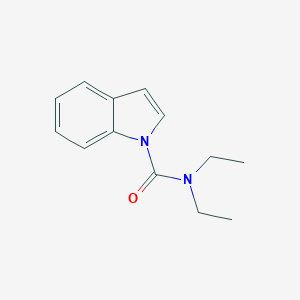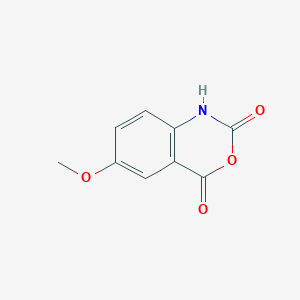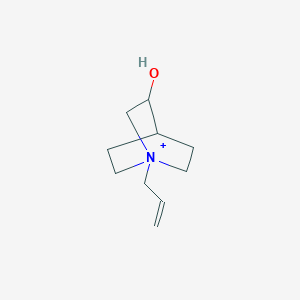
N-Allyl-3-quinuclidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-3-quinuclidinol, also known as NAQ, is a chemical compound that belongs to the class of quinuclidinols. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of N-Allyl-3-quinuclidinol is not fully understood. However, it has been proposed that N-Allyl-3-quinuclidinol acts as a Lewis acid catalyst by coordinating with the reactants and activating them for the reaction. Additionally, N-Allyl-3-quinuclidinol has been shown to form stable complexes with various metal ions, which may contribute to its catalytic activity.
Biochemical and Physiological Effects
N-Allyl-3-quinuclidinol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, N-Allyl-3-quinuclidinol has been shown to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Allyl-3-quinuclidinol in lab experiments is its high catalytic activity and selectivity. Additionally, N-Allyl-3-quinuclidinol is relatively easy to synthesize and has been shown to be stable under a variety of reaction conditions. However, one limitation of using N-Allyl-3-quinuclidinol is its relatively high cost compared to other chiral auxiliaries.
Direcciones Futuras
There are several future directions for the research on N-Allyl-3-quinuclidinol. One area of interest is the development of new synthetic methods for N-Allyl-3-quinuclidinol and its derivatives. Additionally, the application of N-Allyl-3-quinuclidinol in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals is an area of active research. Finally, the investigation of the mechanism of action of N-Allyl-3-quinuclidinol and its biological activities may lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-Allyl-3-quinuclidinol involves the reaction of quinuclidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate allyl quinuclidinium bromide, which is then treated with sodium hydroxide to yield N-Allyl-3-quinuclidinol. This method has been reported to yield N-Allyl-3-quinuclidinol with high purity and yield.
Aplicaciones Científicas De Investigación
N-Allyl-3-quinuclidinol has been extensively studied for its potential applications as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Additionally, N-Allyl-3-quinuclidinol has been used as a building block in the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
113480-17-4 |
|---|---|
Fórmula molecular |
C10H18NO+ |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C10H18NO/c1-2-5-11-6-3-9(4-7-11)10(12)8-11/h2,9-10,12H,1,3-8H2/q+1 |
Clave InChI |
USNHRGULVPUURO-UHFFFAOYSA-N |
SMILES |
C=CC[N+]12CCC(CC1)C(C2)O |
SMILES canónico |
C=CC[N+]12CCC(CC1)C(C2)O |
Sinónimos |
N,3-NAQ N-allyl-3-quinuclidinol N-allyl-3-quinuclidinol, (+-)-isomer N-allyl-3-quinuclidinol, (R)-isomer N-allyl-3-quinuclidinol, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




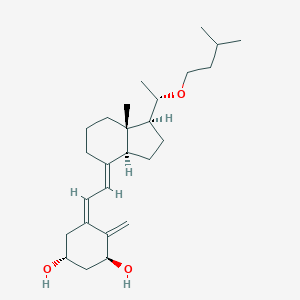
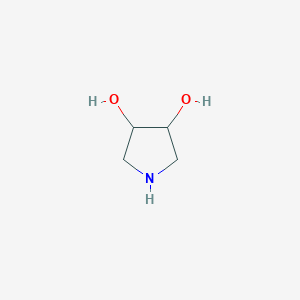
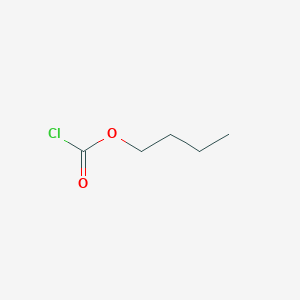
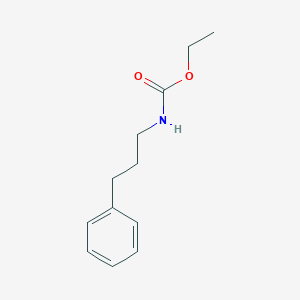
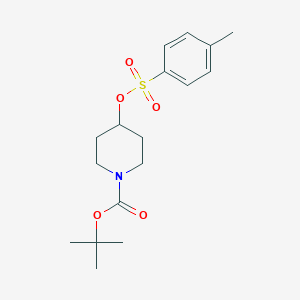


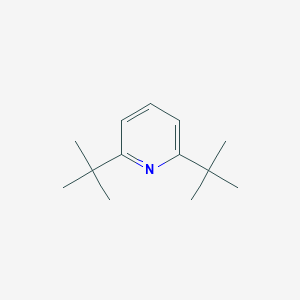
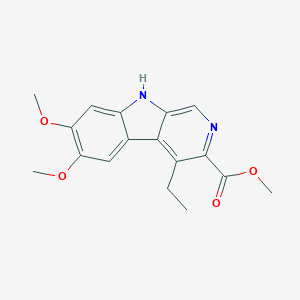
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
